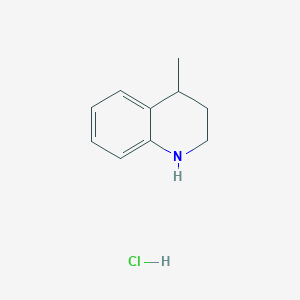

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

描述

Chemical Taxonomy and IUPAC Nomenclature

The systematic classification of 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride follows rigorous IUPAC guidelines.

Molecular Formula :

C₁₀H₁₄ClN (Molecular weight: 183.68 g/mol).

Structural Features :

- Core framework : A bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridine ring.

- Substituents : Methyl group at position 4; hydrochloride counterion protonating the tertiary nitrogen.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 74459-19-1 | |

| SMILES | CC1CCNC2=C1C=C(C=C2)Cl | |

| InChI Key | XNYSGVSZLNBMRA-UHFFFAOYSA-N |

The stereochemistry at position 4 is critical, with the (S)-enantiomer (CAS 1335557-97-5) demonstrating distinct physicochemical properties compared to racemic mixtures.

Historical Development in Heterocyclic Chemistry

The synthesis of tetrahydroquinolines emerged from early 20th-century efforts to modify quinoline’s reactivity. Key milestones include:

Hydrogenation Techniques (1920s–1950s) :

Catalytic hydrogenation of quinoline over PtO₂ or Raney nickel yielded 1,2,3,4-tetrahydroquinoline, enabling systematic exploration of substituent effects. Methyl derivatives were later synthesized to study steric and electronic influences on ring conformation.Skraup Synthesis Adaptations (1960s) :

Modifications using glycerol and sulfuric acid allowed regioselective incorporation of methyl groups during cyclization of aniline derivatives.Asymmetric Synthesis (2000s–Present) :

Chiral auxiliaries and transition-metal catalysts (e.g., Ru-BINAP) enabled enantioselective production of 4-methyl derivatives, critical for pharmaceutical applications.Electrochemical Methods (2020s) :

Recent advances utilize acetonitrile as a hydrogen donor for sustainable synthesis under mild conditions, achieving 94% yield for 4-methyl variants.

Position Within Tetrahydroquinoline Derivative Classifications

This compound belongs to three overlapping categories:

1. Substitution Pattern-Based Classification :

- C4-Alkylated Derivatives : The methyl group at position 4 imposes conformational rigidity, reducing ring puckering and enhancing binding affinity in receptor models.

- N-Substituted Salts : Protonation at N1 improves aqueous solubility (log P = 1.2 vs. 2.8 for free base), facilitating biological testing.

2. Bioactivity-Oriented Groups :

- Ecdysone Agonists : 4-Methyl analogs show 10-fold higher binding to Aedes aegypti EcR compared to non-methylated derivatives (IC₅₀ = 12 nM vs. 150 nM).

- Integrin Antagonists : The methyl group stabilizes boat conformations required for αvβ3 integrin inhibition (Ki = 8.3 nM).

3. Synthetic Intermediate Roles :

- Precursor to Brominated Analogs : Electrophilic bromination at C6 produces 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in antiviral agents.

- Carboxylic Acid Derivatives : Oxidation yields 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1332627-30-1), used in peptide mimetics.

Structural Comparison with Related Compounds :

属性

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSGVSZLNBMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655377 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74459-19-1 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Quinoline and Quinoline Derivatives

The reduction of quinolines to tetrahydroquinolines is a well-established method. For 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride , the process typically involves:

- Hydrogenation over catalytic catalysts such as palladium on carbon (Pd/C) or platinum, under mild conditions to preserve sensitive functional groups.

- Use of reducing agents like lithium aluminum hydride (LAH) for more controlled reductions, often requiring inert atmospheres and elevated temperatures.

- Direct catalytic hydrogenation often results in high yields but may produce mixtures if multiple reducible sites are present.

- Reduction of 2,3-dihydroquinolin-4-ones, precursors to tetrahydroquinolines, can be achieved with high selectivity under optimized conditions, as shown in recent studies focusing on heterocycle synthesis.

Cyclization Strategies

Cyclization methods involve constructing the tetrahydroquinoline ring system via intramolecular reactions, often starting from aminoalkyl or aminoaryl precursors.

- Pictet–Spengler reaction: Condensation of an aminoalkylbenzene with aldehydes or ketones, followed by cyclization under acidic conditions, is a classical approach for tetrahydroquinoline synthesis.

- Domino reactions: Recent advances utilize cascade or domino processes involving reduction, cyclization, and functionalization in a single step, enhancing efficiency and yield.

Domino and Cascade Reactions

Domino reactions are increasingly favored for their operational simplicity and high atom economy. These involve sequential reactions such as reduction, cyclization, and rearrangement, often catalyzed by acids, bases, or metal catalysts.

- Mechanisms: These typically involve initial reduction of precursor compounds followed by intramolecular cyclization, often facilitated by acid or metal catalysis, leading to tetrahydroquinoline frameworks.

- Research Example: A notable domino process involves reduction of quinoline derivatives followed by cyclization to form tetrahydroquinolines with high diastereoselectivity, as reported in recent reviews.

Specific Synthesis of this compound

The synthesis of the methylated tetrahydroquinoline hydrochloride involves introducing a methyl group at the 4-position of the heterocycle, which can be achieved via:

- Methylation of the tetrahydroquinoline core post-cyclization, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Direct functionalization of precursors: Starting from 4-methyl-2-aminobenzyl derivatives, followed by reduction and cyclization.

Example Synthetic Route

A typical route involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminobenzyl derivatives + aldehyde | Formation of imine intermediates |

| 2 | Acid catalysis (e.g., acetic acid) | Cyclization to form tetrahydroquinoline core |

| 3 | Methylation (e.g., methyl iodide) | Introduction of methyl group at C4 |

| 4 | Acid workup | Formation of hydrochloride salt |

Key Reaction Conditions

- Catalysts: Acid catalysts such as acetic acid or hydrochloric acid facilitate cyclization.

- Solvents: Ethanol, acetic acid, or dichloromethane are common solvents.

- Temperature: Reactions are typically conducted at reflux temperatures (around 80-120°C).

- Methylation Agents: Methyl iodide or dimethyl sulfate at room temperature or slightly elevated temperatures.

Data Tables and Research Findings

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Quinoline derivatives | Pd/C, H₂ | Reflux, atmospheric pressure | High | Selective reduction |

| Domino reduction/cyclization | Aminoalkylbenzenes | Acid catalyst | Reflux, solvent-dependent | 70-90% | One-pot process |

| Methylation of tetrahydroquinoline | Tetrahydroquinoline | Methyl iodide | Room temp, base (e.g., K₂CO₃) | 60-80% | Methyl at C4 |

Research Findings Summary

- Reduction methods are highly efficient, with catalytic hydrogenation providing high yields and selectivity.

- Domino reactions offer streamlined synthesis with fewer steps and high stereoselectivity.

- Methylation strategies are effective for functionalizing the heterocycle post-cyclization, with methyl iodide being a common methylating agent.

Notes and Considerations

- Purity and Stability: The hydrochloride salt form enhances stability and facilitates purification.

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and selectivity.

- Safety Precautions: Methylating agents are toxic and require appropriate handling.

化学反应分析

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives.

科学研究应用

Antimicrobial Properties

Research indicates that 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial growth .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. This is particularly relevant for cancers associated with neurodegenerative disorders . Its structural characteristics allow it to interact with multiple molecular targets involved in cancer progression.

Neuroprotective Effects

This compound has shown promise in neuroprotection studies. It may mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the development of novel derivatives with enhanced biological activities .

Development of Novel Therapeutics

The synthesis of analogs of this compound has been a focus in drug discovery programs aimed at developing new therapeutic agents targeting infectious diseases and cancer . Researchers have employed various synthetic strategies to create derivatives with improved potency and selectivity.

Material Science

In material science, this compound is being explored for its potential use in the development of organic electronic materials and sensors due to its electronic properties . Its incorporation into polymers may enhance their conductivity and stability.

Vaccine Adjuvants

Recent studies have suggested that this compound can function as a vaccine adjuvant, enhancing the immune response to vaccines . This application could significantly impact vaccine formulation strategies, particularly for infectious diseases.

Case Studies

作用机制

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to its potential use as an anticancer agent.

相似化合物的比较

Structural and Functional Differences

Substituent position and type significantly influence the physicochemical and biological properties of tetrahydroquinoline derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Tetrahydroquinoline Derivatives

生物活性

Overview

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant activity against various bacterial pathogens. Its structural framework allows it to interact with microbial targets effectively .

- Anticancer Effects : The compound has been evaluated for its potential in cancer therapy. It may inhibit cancer cell proliferation and induce apoptosis in certain cancer types by modulating key signaling pathways .

- Neuroprotective Effects : There is evidence suggesting that tetrahydroquinoline derivatives can exert neuroprotective effects, potentially slowing the progression of neurodegenerative diseases such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of drugs and other substances within the body. This interaction may also impact the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : It modulates critical signaling pathways such as MAPK/ERK, which are integral for cell growth and differentiation. By altering these pathways, the compound can influence both normal and malignant cell behavior .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and applications of this compound:

- Antimicrobial Activity :

- Cancer Research :

- Neuroprotection :

Data Table: Summary of Biological Activities

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride?

A common approach involves the reaction of 2-(phenylamino)ethanol with methyl vinyl ketone (MVK) under mild acidic conditions. For example, Guo et al. (2020) achieved an 83% yield by reacting substituted 2-(phenylamino)ethanols with MVK in ethanol at 80°C for 12 hours (Table 4, entry 1). Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–100°C), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Basic: What physicochemical properties are critical for handling this compound?

While direct data for the 4-methyl derivative is limited, analogous tetrahydroquinolines (e.g., 2-methyl-1,2,3,4-tetrahydroquinoline, CAS 1780-19-4) exhibit a boiling point of ~250°C, density of 1.02 g/cm³, and refractive index of 1.522. These properties inform storage (ambient, desiccated), solubility (polar solvents like ethanol or water), and stability (light-sensitive; store in amber vials). Always confirm purity via HPLC or NMR before experimental use .

Advanced: How can steric hindrance be mitigated during synthesis to improve yields?

Steric hindrance, such as from bulky substituents on reactants, reduces yields. For example, reactions with pent-1-en-3-one (a sterically hindered ketone) yielded only 45% product (Table 4, entry 4). Strategies include:

- Substrate modification : Use linear or smaller substituents (e.g., MVK instead of branched ketones).

- Solvent optimization : Switch to high-boiling solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may alleviate steric effects .

Advanced: What techniques validate the stereochemistry of this compound?

Single-crystal X-ray diffraction is the gold standard. For instance, Theissmann and Bolte (2011) resolved the stereochemistry of a tetrahydroquinoline derivative using a Bruker D8 Quest diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K. Key metrics include R factor (<0.05) and data-to-parameter ratio (>14). Complementary methods:

- NMR spectroscopy : NOESY for spatial proximity analysis.

- Circular dichroism (CD) : For chiral centers in biologically active derivatives .

Basic: What safety protocols are essential for handling this compound in aqueous solutions?

Refer to MSDS guidelines for tetrahydroquinoline derivatives:

- Inhalation : Use fume hoods; evacuate to fresh air if exposed.

- Skin contact : Wash immediately with soap/water; consult a physician.

- Storage : Keep in sealed containers away from oxidizers.

- PPE : Nitrile gloves, lab coat, and safety goggles .

Advanced: How can researchers resolve discrepancies in reported melting points or solubility data?

Discrepancies often arise from purity variations or measurement techniques. Methodological steps:

Purity assessment : Use HPLC (≥95% purity threshold).

Standardized methods : Apply DSC (differential scanning calorimetry) for melting points.

Solubility testing : Conduct in triplicate using USP phosphate buffers (pH 1.2–7.4).

Cross-reference with databases like PubChem or ECHA for consensus values .

Basic: What pharmacological applications are explored for this compound?

Tetrahydroquinoline derivatives are studied as:

- Growth stimulants : 1,2,2,4-tetramethyl-6-[(4-methylpiperazinyl)carbothioyl]-tetrahydroquinoline showed growth-promoting activity in plant models.

- Antimicrobial intermediates : Fluorinated analogs (e.g., 6-fluoro-2-methyl derivatives) exhibit enhanced bioactivity due to electronic effects .

Advanced: How can byproduct formation be minimized during synthesis?

Byproduct analysis strategies:

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline HPLC.

- Stoichiometric control : Optimize molar ratios (e.g., 1:1.2 amine:ketone).

- Purification : Employ preparative HPLC or fractional crystallization.

For example, Guo et al. reduced impurities to <2% using gradient elution (acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。